molecular formula C7H6ClN3S B1608275 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine CAS No. 502133-09-7

5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine

Cat. No. B1608275
M. Wt: 199.66 g/mol
InChI Key: QVOHWTUHWAZFDM-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Catalytic Synthesis and Antioxidant Applications

One study focused on the catalytic synthesis of novel chalcone derivatives from "5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine" for potential antioxidant applications. These derivatives exhibited in vitro antioxidant activity and were further analyzed through molecular docking, ADMET, QSAR, and bioactivity studies, revealing strong interactions with protein tyrosine kinase and significant binding affinities (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021).

Anticancer and Antiangiogenic Effects

Another research highlighted the synthesis of novel thioxothiazolidin-4-one derivatives incorporating "5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine" to investigate their anticancer and antiangiogenic effects. These derivatives showed significant inhibitory effects on tumor growth and endothelial proliferation, suggesting their potential as candidates for anticancer therapy (S. Chandrappa, H. Chandru, A. Sharada, et al., 2010).

Apoptosis Induction in Cancer Therapy

Research into 3-aryl-5-aryl-1,2,4-oxadiazoles, including a derivative closely related to "5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine," identified these compounds as apoptosis inducers with potential as anticancer agents. The study found that certain derivatives have good activity against breast and colorectal cancer cell lines, providing a basis for future cancer therapy development (Han-Zhong Zhang, S. Kasibhatla, J. Kuemmerle, et al., 2005).

Molecular Dynamics and Anticancer Activity

Further research synthesized amide derivatives related to "5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine" for breast cancer treatment, incorporating graph theoretical analysis and in silico modeling. These compounds demonstrated promising antiproliferative activity against the human breast cancer cell line MCF7, with potential implications for designing more effective anticancer compounds (T. Panneerselvam, Selvaraj Kunjiappan, S. Govindaraj, et al., 2022).

Antimicrobial and Anti-inflammatory Activities

Another study synthesized imidazolyl acetic acid derivatives, including analogs of "5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine," evaluating their anti-inflammatory and analgesic activities. Some compounds exhibited significant anti-inflammatory effects and analgesic activity, indicating their potential for treating inflammatory diseases (Maha M. A. Khalifa, Nayira Abdelbaky, 2008).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This could include potential applications of the compound, areas for further research, and any known limitations or challenges.


properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOHWTUHWAZFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396687
Record name 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine

CAS RN

502133-09-7
Record name 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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